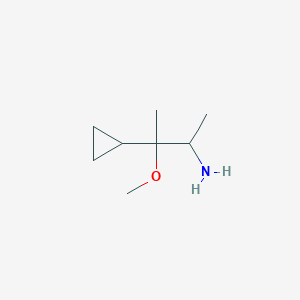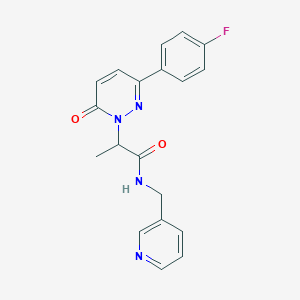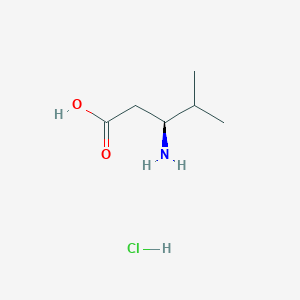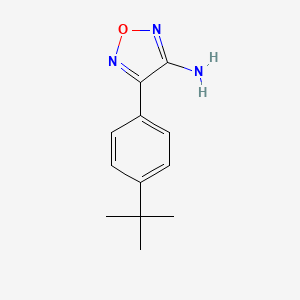![molecular formula C15H20N4O4S2 B2772277 1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide CAS No. 2034320-50-6](/img/structure/B2772277.png)
1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Motif in Drug Development
1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide is structurally related to a class of compounds that play a significant role in the synthesis of N-heterocycles. These compounds are essential for creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are core structures in many natural products and therapeutically relevant compounds. This reflects the compound's potential utility in developing new drugs targeting various diseases, showcasing its importance in medicinal chemistry (Philip et al., 2020).
Role in Central Nervous System (CNS) Drug Development
The compound's structural features, particularly the presence of heteroatoms like nitrogen and sulfur, hint at its potential application in developing drugs for Central Nervous System (CNS) disorders. Compounds with such motifs have been explored for their CNS activity, ranging from treating depression to convulsion. This suggests the compound’s framework could serve as a starting point for synthesizing novel CNS-acting drugs, providing a foundation for future research into treatments for CNS disorders (Saganuwan, 2017).
Antimicrobial and Antiviral Applications
Sulfonamide compounds, including this compound, have been recognized for their bacteriostatic properties against bacterial infections. This class of compounds is crucial for treating bacterial and microorganism-induced infections, highlighting their relevance in addressing antibiotic resistance challenges. Moreover, sulfonamides' application extends to antiviral therapies, including HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs, underscoring their versatility and potential in developing multifaceted therapeutic agents (Gulcin & Taslimi, 2018).
Catalysis and Synthetic Applications
The compound is also relevant in catalysis, particularly in synthesizing pyranopyrimidine scaffolds. These scaffolds are vital in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of hybrid catalysts for synthesizing these scaffolds, including organocatalysts, metal catalysts, and green solvents, highlights the compound's role in advancing sustainable and efficient synthetic methodologies. This not only broadens its application in drug synthesis but also in developing lead molecules for various therapeutic areas (Parmar, Vala, & Patel, 2023).
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-25(22,23)19-6-2-11(3-7-19)13(20)16-5-8-18-10-17-14-12(15(18)21)4-9-24-14/h4,9-11H,2-3,5-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYKSEVAJMKTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2772194.png)

![(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2772200.png)
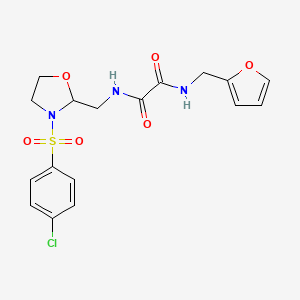

![2-chloro-N-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2772204.png)
![benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
